zinc;dihydroxide

Übersicht

Beschreibung

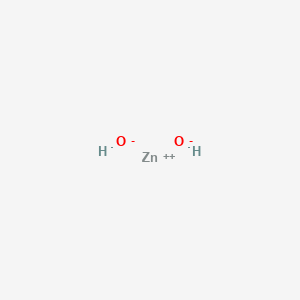

Zinc hydroxide is an inorganic chemical compound with the chemical formula Zn(OH)₂. It appears as a white, powdery substance and is slightly soluble in water. Zinc hydroxide is amphoteric, meaning it can react with both acids and bases. It naturally occurs in three rare minerals: wülfingite, ashoverite, and sweetite .

Vorbereitungsmethoden

Zinc hydroxide can be synthesized through several methods:

-

Reaction with Sodium Hydroxide: : By adding a small amount of sodium hydroxide solution to a solution of any zinc salt (e.g., zinc chloride or zinc sulfate), zinc hydroxide precipitates out as a white solid . [ \text{Zn}^{2+} + 2\text{OH}^{-} \rightarrow \text{Zn(OH)}_2 ] If excess sodium hydroxide is added, the zinc hydroxide dissolves to form a colorless zincate ion solution . [ \text{Zn(OH)}_2 + 2\text{OH}^{-} \rightarrow \text{Zn(OH)}_4^{2-} ]

-

Reaction with Ammonia: : Zinc hydroxide also dissolves in excess aqueous ammonia to form a colorless, water-soluble ammine complex .

Analyse Chemischer Reaktionen

Zinc hydroxide undergoes various chemical reactions:

-

Acid-Base Reactions: : As an amphoteric compound, zinc hydroxide reacts with both acids and bases. For example, it dissolves in hydrochloric acid to form zinc chloride and water . [ \text{Zn(OH)}_2 + 2\text{HCl} \rightarrow \text{ZnCl}_2 + 2\text{H}_2\text{O} ]

-

Formation of Complexes: : Zinc hydroxide forms complexes with ammonia and other ligands. For instance, in the presence of excess ammonia, it forms a tetraamminezinc(II) complex . [ \text{Zn(OH)}_2 + 4\text{NH}_3 \rightarrow [\text{Zn(NH}_3\text{)}_4]^{2+} + 2\text{OH}^{-} ]

Wissenschaftliche Forschungsanwendungen

Environmental Applications

Phosphate Adsorption:

Zinc dihydroxide has been effectively utilized as an adsorbent for phosphate removal from wastewater. A study demonstrated that LZH synthesized through a simple precipitation method exhibited a high phosphate adsorption capacity of 135.4 mg/g, making it superior to many other adsorbents. The material showed optimal performance at neutral pH and room temperature, which are advantageous for practical applications in wastewater treatment .

Soil Remediation:

In agricultural contexts, zinc-based compounds, including zinc dihydroxide, are used to address soil contamination. Zinc is often incorporated into pesticides and animal medicines, leading to its accumulation in soils and water bodies. Understanding the environmental fate of zinc compounds is crucial for managing their impact on ecosystems .

Biomedical Applications

Controlled Drug Release:

Zinc layered hydroxides have been explored for their potential in controlled drug delivery systems. The intercalation of therapeutic agents within the zinc hydroxide layers facilitates a controlled release mechanism, enhancing the bioavailability and effectiveness of drugs. This application is particularly relevant in developing nanocomposites for targeted therapies in medicine .

Antimicrobial Properties:

Research indicates that zinc dihydroxide exhibits antimicrobial properties, making it suitable for use in medical coatings and materials that require infection resistance. Its ability to inhibit bacterial growth is beneficial in various biomedical applications, including wound dressings and implants .

Materials Science Applications

Nanocomposite Formation:

Zinc dihydroxide serves as a precursor for synthesizing functional nanocomposites. For instance, it can be transformed into porous zinc oxide (ZnO) through thermal processes, which are valuable in catalysis and sensor technologies . The layered structure of zinc dihydroxide allows for easy modification and enhancement of its properties.

Optoelectronic Devices:

In materials science, zinc dihydroxide thin films have been utilized as semiconductor layers in organic photovoltaic cells (OPVs). These films can improve power conversion efficiency by serving as interlayers that optimize charge transport within the device . The ability to form amorphous structures at room temperature further enhances their applicability in flexible electronics.

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which zinc hydroxide exerts its effects involves its amphoteric nature. It can interact with both acidic and basic environments, forming various complexes and compounds. For example, in the presence of excess hydroxide ions, zinc hydroxide forms soluble zincate ions . This property is exploited in various industrial and medical applications.

Vergleich Mit ähnlichen Verbindungen

Zinc hydroxide is similar to other metal hydroxides such as aluminum hydroxide, beryllium hydroxide, and tin hydroxide. its amphoteric nature and ability to form soluble complexes with ammonia and hydroxide ions make it unique . Other similar compounds include:

Zinc oxide (ZnO): Unlike zinc hydroxide, zinc oxide is more commonly used in applications such as sunscreens and as a semiconductor material.

Cadmium hydroxide (Cd(OH)₂): Similar in structure but less commonly used due to its toxicity.

Biologische Aktivität

Zinc dihydroxide, also known as zinc hydroxide (Zn(OH)₂), is a compound that exhibits various biological activities, particularly in the fields of dermatology, immunology, and environmental science. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Zinc hydroxide is an inorganic compound that appears as a white powder or gel. It has a layered structure that can form various complexes with organic molecules, which enhances its biological activity. The compound is amphoteric, meaning it can react both as an acid and a base.

Biological Functions of Zinc Hydroxide

Zinc plays a crucial role in numerous biological processes:

- Enzymatic Activity : Zinc is essential for the catalytic activity of over 300 enzymes, including superoxide dismutase (SOD), which protects cells from oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide .

- Immune Function : Zinc enhances immune responses by promoting the proliferation and activation of lymphocytes and macrophages .

- Wound Healing : Zinc is involved in protein synthesis and cell division, crucial for tissue repair and regeneration .

Antimicrobial Activity

Research has demonstrated that zinc hydroxide exhibits significant antimicrobial properties against various pathogens:

- Case Study on Antibacterial Activity : A study investigated zinc amino acid complexes, revealing that certain zinc complexes demonstrated higher antibacterial activity against Gram-positive and Gram-negative bacteria compared to standard treatments . This suggests that zinc compounds could be effective in dermatological applications.

| Bacteria Type | Tested Strains | Activity Level |

|---|---|---|

| Gram-positive | Staphylococcus aureus, Streptococcus pyogenes | High |

| Gram-negative | Escherichia coli, Pseudomonas aeruginosa | Moderate to High |

Bioavailability and Toxicity

The bioavailability of zinc hydroxide has been assessed in various studies. A preclinical study comparing zinc hydroxide with other zinc compounds showed similar absorption rates in rats:

- Absorption Rates :

Toxicity studies indicate that the oral lethal dose (LD50) for zinc hydroxide is relatively high (around 2000 mg/kg), suggesting it has a wide safety margin for dietary supplementation .

Environmental Impact

Zinc hydroxide's role in environmental science is notable, particularly concerning its interactions with microbial resistance mechanisms:

Eigenschaften

IUPAC Name |

zinc;dihydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.Zn/h2*1H2;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZADUVQMDAIAO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042516 | |

| Record name | Zinc hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20427-58-1 | |

| Record name | Zinc hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINC HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXK3V8KJ7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.